molecular formula C5H8O3 B1212613 5-Oxopentanoic acid CAS No. 5746-02-1

5-Oxopentanoic acid

Cat. No. B1212613
CAS RN: 5746-02-1
M. Wt: 116.11 g/mol
InChI Key: VBKPPDYGFUZOAJ-UHFFFAOYSA-N
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Description

5-Oxopentanoic acid, also known as 5-oxovaleric acid, is an oxopentanoic acid with the oxo group in the 5-position . It is a ω-oxo fatty acid, an aldehydic acid, and a conjugate acid of 5-oxopentanoate .


Synthesis Analysis

The synthesis of 5-Oxopentanoic acid derivatives has been reported in the literature. For instance, two series of novel 2-cyano-5-oxopentanoic acid derivatives were designed, synthesized, and characterized by IR, 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular formula of 5-Oxopentanoic acid is C5H8O3 . Its average mass is 116.11522 and its monoisotopic mass is 116.04734 . The InChI code is InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) .


Chemical Reactions Analysis

5-Oxopentanoic acid is involved in various chemical reactions. For instance, it is a precursor in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo a click reaction with norbornene-functionalized peptides to form hydrogels .

Scientific Research Applications

Biosynthesis Precursor

5-Amino-4-oxopentanoic acid, a variant of 5-oxopentanoic acid, is a crucial precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds are integral to vital processes such as photosynthesis, oxygen transport, and electron transport. The development of synthetic schemes for producing isotopomers of 5-aminolevulinic acid enhances our understanding and utilization of these biological systems (Shrestha‐Dawadi & Lugtenburg, 2003).

Chemical Synthesis

The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, through processes like esterification and bromination, demonstrates the chemical versatility of 5-oxopentanoic acid. This synthesis is significant for producing compounds used in various applications (Yuan, 2006).

Structural Analysis

A study on the structure of 4-oxopentanoic acid revealed its near-planar configuration and interactions via hydrogen bonds. Understanding its crystalline structure aids in comprehending its chemical behavior and potential applications in various fields (Hachuła et al., 2013).

Mass Spectrometry and Fragmentation Studies

The characterization of 4-oxopentanoic acid through mass spectrometry provides insights into its structural and chemical properties. Studies using collision-induced dissociation experiments help in understanding the fragmentation pathways of compounds bearing acetyl and carboxyl groups, which is vital for chemical and biochemical analysis (Kanawati et al., 2008).

Electrosynthesis

Research on the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the production of 5-amino-4-oxopentanoic acid hydrochloride, showcases an electrochemical approach to synthesizing derivatives of 5-oxopentanoic acid. This method offers an alternative to traditional chemical synthesis, opening new avenues in the field of electrochemistry (Konarev et al., 2007).

Biochemical Studies

Studies on the biochemistry, biology, and chemistry of 5-oxo-ETE, a derivative of 5-oxopentanoic acid, reveal its role as a chemoattractant and mediator in various biological processes. This research has implications in understanding allergic diseases and developing therapeutic agents (Powell & Rokach, 2005).

Conversion to Biofuels and Chemicals

Levulinic acid or 4-oxopentanoic acid is a potential starting material for synthesizing various chemicals and biofuels. Its dual functional groups enable its transformation into important compounds used as plasticizers, flavoring agents, solvents, and monomers (Malu et al., 2020).

Enzyme Interaction Studies

Research into the interaction of 5-chloro-4-oxopentanoic acid with pyruvate kinase has provided insights into the reactivity of cysteine groups in enzymes, enhancing our understanding of enzyme kinetics and inhibition (Chalkley & Bloxham, 1976).

Mechanism of Action

While the specific mechanism of action for 5-Oxopentanoic acid is not fully understood, it is known that its derivatives can inhibit succinate dehydrogenase (SDH), an enzyme complex that participates in both the respiration chain and the tricarboxylic acid (TCA) cycle .

Future Directions

The future directions of 5-Oxopentanoic acid research could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, its derivatives have shown potential as succinate dehydrogenase inhibitors, which could be useful in the treatment of certain diseases . Furthermore, it could be used in the development of new materials, such as hydrogels, for 3D cell culture .

properties

IUPAC Name

5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPPDYGFUZOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206068
Record name Pentanoic acid, 5-oxo-
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Molecular Weight

116.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Glutarate semialdehyde
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Product Name

5-Oxopentanoic acid

CAS RN

5746-02-1
Record name 5-Oxopentanoic acid
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Record name Glutaraldehydic acid
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Record name Pentanoic acid, 5-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopentanoic acid
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Record name GLUTARALDEHYDIC ACID
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Record name Glutarate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-oxopentanoic acid?

A1: The molecular formula of 5-oxopentanoic acid is C5H8O3, and its molecular weight is 116.12 g/mol.

Q2: What spectroscopic data is available for 5-oxopentanoic acid?

A2: Researchers have used various spectroscopic techniques to characterize 5-oxopentanoic acid, including: - Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been used to determine the structure and purity of 5-oxopentanoic acid and its derivatives. [, , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]

Q3: Does 5-oxopentanoic acid exist in different forms?

A3: Yes, 5-oxopentanoic acid exhibits tautomerism. It can exist in both its open-chain aldoacid form and its cyclic lactol (pseudoacid) form. The equilibrium between these forms is influenced by factors like solvent and temperature. [] In the solid state, 5-oxopentanoic acid adopts a trimeric cyclic trioxane structure. []

Q4: What is the biological relevance of 5-oxopentanoic acid?

A4: 5-Oxopentanoic acid serves as a starting material for synthesizing various biologically active compounds, including: - Cholecystokinin (CCK) inhibitors: These compounds have potential applications in treating gastrointestinal disorders. [, , ] - Antigastrin agents: These agents block the action of gastrin, a hormone that stimulates gastric acid secretion. This property makes them potentially useful for treating peptic ulcers. [, ] - Anti-inflammatory agents: Some derivatives of 5-oxopentanoic acid, particularly those incorporating anisolyated glutamic acid, have demonstrated anti-inflammatory activity in animal models. []

Q5: How do derivatives of 5-oxopentanoic acid interact with CCK receptors?

A5: Researchers have explored the structure-activity relationships of 5-oxopentanoic acid derivatives in relation to their CCK receptor binding affinity. Studies suggest that specific structural features, such as the presence of a benzamido group and modifications to the pentanoic acid chain, influence their interaction with CCK-A and CCK-B receptors. [, , , ]

Q6: Are there any metabolites of 5-oxopentanoic acid with biological significance?

A6: Yes, research has identified a dehydroalanine analog of glutathione, γ-glutamyldehydroalanylglycine (EdAG), as a metabolite of the chemotherapy drug busulfan that forms through a pathway involving 5-oxopentanoic acid. EdAG has been shown to bind to human glutathione S-transferase A1-1 and exhibits less cytotoxicity than busulfan in C6 rat glioma cells. []

Q7: How has 5-oxopentanoic acid been used in the development of PET imaging agents?

A7: Researchers have explored 5-oxopentanoic acid as a linker for conjugating a sarcophagine cage amine ligand to targeting peptides. These conjugates show promise as potential PET imaging agents for various cancers. [, ] One example is the 64Cu-labeled macrobicyclic sarcophagine coupled to a GRP receptor antagonist, which exhibits potential for imaging prostate cancer. [] Another example is the use of 64Cu-labeled macrocyclic cage amine ligand tethered to Tyr3-octreotate for PET imaging of tumors. []

Q8: How is 5-oxopentanoic acid typically synthesized?

A8: Several synthetic routes to 5-oxopentanoic acid and its derivatives exist: - Reaction of glutaric anhydride with amines: This method is commonly employed to synthesize various amides of 5-oxopentanoic acid. [] - Oxidation of cyclohexanone: Industrial production of adipic acid involves the oxidation of cyclohexanone, with 5-oxopentanoic acid identified as a potential intermediate in the reaction pathway. [] - Multi-step synthesis from L-glutamic acid: This approach provides access to enantiomerically pure 5-oxopentanoic acid derivatives. [, ]

Q9: What are the applications of 5-oxopentanoic acid in materials science?

A9: 5-oxopentanoic acid derivatives, particularly those containing oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA), are utilized in synthesizing tunable thermo-responsive copolymers via RAFT polymerization. These copolymers demonstrate potential applications in drug delivery and other fields. []

Q10: Has 5-oxopentanoic acid been used in the synthesis of other heterocyclic compounds?

A10: Yes, 5-oxopentanoic acid serves as a valuable building block for synthesizing various heterocyclic compounds, including: - 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives: These compounds are synthesized using Biginelli reaction conditions with 5-oxopentanoic acid, thiourea, and substituted aldehydes. [] - 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones: These compounds are prepared via the condensation of 4-benzotriazolyl-5-phenyl(methyl)-5-oxopentanoic acids with benzyl or aryl amines. []

Q11: Are there any environmental concerns regarding 5-oxopentanoic acid?

A12: While 5-oxopentanoic acid itself is a naturally occurring compound, some of its derivatives might pose environmental risks. Assessing the biodegradability and ecotoxicological effects of novel 5-oxopentanoic acid derivatives is crucial to minimize potential negative impacts on the environment. []

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